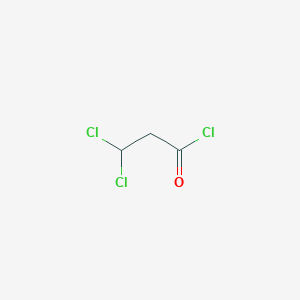

3,3-dichloropropanoyl chloride

Description

Contextualization of Acyl Chlorides in Contemporary Organic Synthesis

Acyl chlorides, also known as acid chlorides, are a class of organic compounds characterized by the functional group -C(=O)Cl. wikipedia.org They are highly reactive derivatives of carboxylic acids and are extensively used as intermediates in organic synthesis. wikipedia.orgcatalysis.blog Their heightened reactivity, compared to the parent carboxylic acids, makes them valuable for constructing esters, amides, and other acyl derivatives. catalysis.blogebsco.comsavemyexams.comsavemyexams.com This reactivity is attributed to the electronegative chlorine atom, which renders the carbonyl carbon highly susceptible to nucleophilic attack. catalysis.blog

The general method for preparing acyl chlorides involves the reaction of a carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl2), phosphorus trichloride (B1173362) (PCl3), or phosphorus pentachloride (PCl5). ebsco.comsavemyexams.com Of these, thionyl chloride is often preferred because the byproducts are gaseous, simplifying purification. ebsco.com Acyl chlorides are pivotal in numerous reactions, including Friedel-Crafts acylations, which are instrumental in forming ketones from aromatic compounds. ebsco.com

Significance of Halogenated Acyl Chlorides as Synthetic Intermediates

Halogenated acyl chlorides are a subset of acyl chlorides that contain one or more halogen atoms on the alkyl or aryl group. The presence of these halogens can significantly influence the reactivity of the molecule and provide handles for further functionalization. These compounds serve as versatile intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. teachy.app The halogen atoms can act as leaving groups in nucleophilic substitution reactions or can be involved in various coupling reactions, thereby allowing for the construction of intricate molecular architectures. The reactivity of the acyl chloride group itself allows for the introduction of the acyl moiety into various substrates through reactions with alcohols, amines, and arenes. ebsco.comsavemyexams.comsavemyexams.com

Scope and Research Imperatives Pertaining to 3,3-Dichloropropanoyl Chloride

This compound, with the chemical formula C3H3Cl3O and CAS number 17880-86-3, is a specific halogenated acyl chloride. clearsynth.compharmaffiliates.com Its structure presents a unique combination of a reactive acyl chloride functional group and two chlorine atoms on the terminal carbon of the propanoyl chain. This arrangement suggests its potential as a precursor in various synthetic transformations.

The primary research imperatives concerning this compound focus on its synthesis, characterization, and exploration of its reactivity in organic reactions. Understanding its chemical properties is crucial for its effective utilization as a synthetic intermediate. Research efforts are directed towards developing efficient synthetic routes to this compound and elucidating its behavior in reactions with different nucleophiles. The presence of the dichloromethyl group offers possibilities for creating molecules with specific structural features, which could be of interest in the development of new chemical entities.

Interactive Data Table: Properties of this compound

| Property | Value |

| Chemical Formula | C3H3Cl3O |

| Molecular Weight | 161.41 g/mol |

| CAS Number | 17880-86-3 |

| Appearance | Not Available |

| Storage Temperature | 2-8°C |

| Data sourced from Pharmaffiliates. pharmaffiliates.com |

Structure

3D Structure

Properties

Molecular Formula |

C3H3Cl3O |

|---|---|

Molecular Weight |

161.41 g/mol |

IUPAC Name |

3,3-dichloropropanoyl chloride |

InChI |

InChI=1S/C3H3Cl3O/c4-2(5)1-3(6)7/h2H,1H2 |

InChI Key |

HCFKSOKVOFMSEP-UHFFFAOYSA-N |

Canonical SMILES |

C(C(Cl)Cl)C(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3,3 Dichloropropanoyl Chloride

Direct Halogenation Approaches

These methods involve the introduction of chlorine atoms onto a propane-based backbone, either before or after the formation of the acyl chloride group.

The direct chlorination of propanoyl chloride itself is a challenging route for producing the 3,3-dichloro isomer. Such reactions typically favor chlorination at the α-position (carbon-2) due to the electron-withdrawing nature of the carbonyl group, which activates the adjacent protons. Achieving selective dichlorination at the β-position (carbon-3) would require specialized directing groups or reaction conditions that are not commonly reported in the literature for this specific outcome.

The most theoretically straightforward route to 3,3-dichloropropanoyl chloride is the conversion of its corresponding carboxylic acid, 3,3-dichloropropionic acid. This is a standard and widely used method for preparing acyl chlorides. libretexts.org The reaction involves treating the carboxylic acid with a suitable chlorinating agent, which replaces the hydroxyl (-OH) group of the carboxyl function with a chlorine atom.

Several common chlorinating agents can be employed for this purpose. The choice of reagent can influence the reaction conditions and the nature of the byproducts. libretexts.org Thionyl chloride (SOCl₂) is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. libretexts.org Other effective reagents include phosphorus pentachloride (PCl₅) and oxalyl chloride.

Table 1: General Conditions for Conversion of Carboxylic Acids to Acyl Chlorides

| Chlorinating Agent | Typical Byproducts | General Reaction Conditions |

|---|---|---|

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Neat or in an inert solvent (e.g., toluene), often with gentle heating. A catalytic amount of DMF can accelerate the reaction. |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Typically performed neat or in a non-polar solvent at room temperature or with gentle warming. |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Performed in an inert solvent (e.g., dichloromethane, benzene) with a catalytic amount of DMF. Milder conditions than SOCl₂. |

This table represents general methodologies and is not based on a specific documented synthesis of this compound.

Transformations from Related Oxygenated Compounds

Alternative synthetic pathways can begin with different oxygen-containing starting materials, transforming them into the target acyl chloride.

While no specific synthesis of this compound from a propiolactone precursor is documented, the ring-opening of β-propiolactone is a known method for producing related compounds. For instance, 3-chloropropionyl chloride can be prepared by reacting β-propiolactone with thionyl chloride. chemicalbook.com This reaction involves the cleavage of the lactone ring and subsequent chlorination of the resulting carboxylate. A similar theoretical pathway to this compound would require a pre-chlorinated propiolactone, which is not a common starting material.

The reaction of acrylic acid with chlorinating agents is a well-established industrial route for producing 3-chloropropionyl chloride . nih.gov This process typically involves a one-pot reaction where an acylating agent, such as thionyl chloride, both converts the carboxylic acid to an acyl chloride and generates hydrogen chloride (HCl) in situ. The HCl then undergoes a Michael addition across the carbon-carbon double bond to install the chlorine atom at the 3-position. nih.govpatsnap.com

In a patented method, acrylic acid is treated with thionyl chloride in the presence of a small amount of water and a catalyst like N,N-dimethylacetamide. patsnap.com The reaction proceeds at elevated temperatures, and the final product is isolated by distillation. Yields for this monochlorinated product can be quite high. patsnap.comgoogle.com Achieving a 3,3-dichloro substitution via this pathway is not documented and would be mechanistically challenging, as it would require the addition of two chlorine atoms to the same carbon via an addition reaction, which is not favored.

Table 2: Example Synthesis of 3-Chloropropionyl Chloride from Acrylic Acid

| Reactants | Catalyst | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Acrylic Acid, Thionyl Chloride, Water | N,N-Dimethylacetamide | 60-70 °C | 1 hour | 90.1% | patsnap.com |

| Acrylic Acid, Thionyl Chloride, Water | None | Reflux (starting at 20°C) | 6 hours | 86% | google.com |

This table shows data for the synthesis of the related compound, 3-chloropropionyl chloride.

The conversion of esters to acyl chlorides is possible but less common than starting from the corresponding carboxylic acid. The reaction of tert-butyl esters with thionyl chloride at room temperature has been shown to provide acid chlorides in good yield, whereas methyl, ethyl, and isopropyl esters are generally unreactive under these conditions. organic-chemistry.org A hypothetical route for this compound would involve the synthesis of a tert-butyl 3,3-dichloropropanoate intermediate, followed by treatment with thionyl chloride. However, no specific research findings for this multi-step pathway to the target compound are available.

Advanced and Catalytic Synthetic Protocols

Exploration of Catalytic Systems for this compound Synthesis

The investigation into catalytic systems for the direct synthesis of This compound did not yield specific established protocols in the surveyed literature. Research in this area has largely centered on other chlorinated acyl chlorides.

For context, the synthesis of related compounds employs various catalysts. For instance, 3-chloropropionyl chloride can be produced by reacting acrylic acid with phosgene (B1210022) in the presence of a catalyst like dimethylformamide (DMF). chemicalbook.comchemdad.com Another approach involves the reaction of 3-chloropropionic acid with thionyl chloride or phosphorus trichloride (B1173362). chemdad.comgoogle.com Additionally, the synthesis of α-perchloroacyl chlorides has been achieved through the chlorination of unfunctionalized acyl halides using chlorine gas with a tetraalkylammonium chloride catalyst. nih.gov However, specific applications of these or other catalytic systems for the production of this compound remain undocumented in the available research.

Investigation of Continuous Flow and Greener Synthesis Strategies

There is no specific information regarding the application of continuous flow or greener synthesis strategies for the production of This compound .

However, the field has seen significant advancements for closely related isomers, demonstrating the potential of these technologies. A continuous flow process has been developed for producing 3-chloropropionyl chloride from acrylic acid. This method is noted for being a safer and more efficient alternative to traditional batch production, achieving high conversion rates in minutes at mild temperatures and pressures. nih.govresearchgate.net Such flow chemistry approaches are recognized for enhancing safety, reducing waste, and offering scalability. nih.govresearchgate.net Similarly, greener synthesis principles, such as Atom Exchange Radical Cyclization (AERC), have been applied in reactions using dichlorinated compounds, which operate under mild conditions with minimal catalyst loading, but not for the synthesis of the acyl chloride itself. mdpi.comresearchgate.net

Methodological Aspects of Product Isolation and Analytical Verification

Chromatographic Purification Techniques for Dichloropropanoyl Chlorides

Specific chromatographic purification techniques for This compound are not detailed in the available literature. General methods for the purification and analysis of related compounds are, however, well-established.

Flash chromatography using silica (B1680970) gel is a common technique for purifying the products of reactions that use dichloropropanoyl chlorides as reagents. nih.govmdpi.com For the analysis of isomers like 3-chloropropionyl chloride, gas chromatography (GC) is employed to determine purity. vandemark.com A specific GC method for 3-chloropropionyl chloride involves derivatization through esterification with methanol (B129727), followed by separation on a capillary column and detection with a Flame Ionization Detector (FID). patsnap.com Furthermore, High-Performance Liquid Chromatography (HPLC) methods, including reverse-phase HPLC, have been developed for the analysis of 3-chloropropionyl chloride, which are scalable for preparative separation to isolate impurities. sielc.com

Table 1: Gas Chromatography Conditions for Analysis of 3-Chloropropionyl Chloride (via esterification)

| Parameter | Value |

|---|---|

| Instrument | GC-2014 Gas Chromatograph |

| Column | 30m × 0.32mm × 0.33µm HT-FFAP capillary |

| Detector | FID |

| Vaporization Chamber Temp. | 280°C |

| Detector Temp. | 280°C |

| Column Temp. | 120°C |

| Carrier Gas Pressure | 70 kPa |

Data sourced from a patent describing the analytical method for 3-chloropropionyl chloride. patsnap.com

Spectroscopic and Elemental Characterization of Synthetic Products

Spectroscopic and elemental analysis data specifically for This compound could not be located in the reviewed scientific reports. Characterization data is available for its isomers, which provides a reference for the types of analytical results expected.

For example, a certificate of analysis for 2,3-dichloropropanoyl chloride confirms its structure using Nuclear Magnetic Resonance (NMR) spectroscopy. lgcstandards.com For 2,2-dichloropropanoyl chloride , characterization data from Infrared (IR) spectroscopy and ¹H NMR have been reported. rug.nl Elemental analysis (EA) and Gas Chromatography-Mass Spectrometry (GC-MS) are also standard techniques used to confirm the purity and identity of these related compounds and their subsequent reaction products. mdpi.com

Table 2: Exemplar Spectroscopic Data for Dichloropropanoyl Chloride Isomers

| Compound | Technique | Observed Data (Signals, Shifts, etc.) |

|---|---|---|

| 2,3-Dichloropropanoyl Chloride | ¹H NMR & ¹³C NMR | Conforms to structure lgcstandards.com |

| 2,2-Dichloropropanoyl Chloride | ¹H NMR (CDCl₃) | δ 2.36 (3H, CH₃CCl₂) rug.nl |

| 2,2-Dichloropropanoyl Chloride | IR (CCl₄, cm⁻¹) | 1778, 1795 rug.nl |

This table presents data for isomers of this compound for illustrative purposes, as specific data for the target compound was not available.

Chemical Transformations and Reaction Mechanisms of 3,3 Dichloropropanoyl Chloride

Nucleophilic Acyl Substitution Reactions

3,3-Dichloropropanoyl chloride, as a derivative of carboxylic acid, readily undergoes nucleophilic acyl substitution reactions. crunchchemistry.co.uk These reactions are fundamental to its utility in organic synthesis, allowing for the introduction of the 3,3-dichloropropanoyl group into various molecules. The high reactivity of the acyl chloride functionality is attributed to the electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which polarizes the carbonyl carbon, making it highly electrophilic and susceptible to attack by nucleophiles. libretexts.orgyoutube.com

The acylation reactions of this compound are characterized by the nucleophilic acyl substitution mechanism. crunchchemistry.co.uklibretexts.org The initial and typically rate-determining step is the attack of a nucleophile on the carbonyl carbon. libretexts.org This is followed by the expulsion of the chloride leaving group from the tetrahedral intermediate. pressbooks.publibretexts.org

Upon nucleophilic attack on the carbonyl carbon of this compound, a transient tetrahedral intermediate is formed. pressbooks.publibretexts.org In this intermediate, the hybridization of the carbonyl carbon changes from sp² to sp³. libretexts.org The stability of this intermediate is a crucial factor in the reaction pathway. The presence of two electronegative chlorine atoms on the adjacent carbon can influence the stability and subsequent fate of this intermediate through inductive effects. The intermediate is generally unstable and will readily collapse. pressbooks.pub The most common fate of the tetrahedral intermediate in these reactions is the elimination of the chloride ion, which is a very weak base and therefore an excellent leaving group, to form the more stable carbonyl compound. pressbooks.pubkhanacademy.org This step regenerates the carbon-oxygen double bond and completes the substitution process. pressbooks.pub

This compound reacts readily with alcohols (alcoholysis) and phenols (phenolysis) to form the corresponding esters. uomustansiriyah.edu.iq This is a common and efficient method for ester synthesis. uomustansiriyah.edu.iq The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride (HCl) gas that is formed as a byproduct. crunchchemistry.co.ukuomustansiriyah.edu.iq The removal of HCl drives the reaction to completion.

The general reaction is as follows:

Cl₂CHCH₂COCl + R-OH → Cl₂CHCH₂COOR + HCl

Research has demonstrated the successful acylation of various alcohols. For instance, the reaction of 3-chloropropionyl chloride, a related compound, with alcohols in an anhydrous aprotic solvent containing a tertiary amine as a hydrogen halide acceptor has been used to produce vinyl esters. google.com

Table 1: Examples of Ester Synthesis from Acyl Chlorides

| Acyl Chloride | Alcohol/Phenol | Product | Base | Reference |

| Benzoyl chloride | 2-Propanol | Isopropyl benzoate | - | libretexts.org |

| 3-Chloropropionyl chloride | Benzoin | Benzoin acrylate | Tertiary amine | google.com |

| Acetyl chloride | Cyclohexene | Methylcyclohexenylketone | - | wikipedia.org |

The reaction of this compound with ammonia, primary amines, or secondary amines (aminolysis) yields amides. uomustansiriyah.edu.iqlibretexts.org This reaction is generally rapid and efficient. uomustansiriyah.edu.iq Due to the formation of HCl as a byproduct, two equivalents of the amine are typically required: one to act as the nucleophile and the second to neutralize the acid. uomustansiriyah.edu.iq Alternatively, one equivalent of the amine can be used along with an inexpensive base like sodium hydroxide (B78521) or triethylamine. uomustansiriyah.edu.iqhud.ac.uk

The general reaction is:

Cl₂CHCH₂COCl + 2 RNH₂ → Cl₂CHCH₂CONHR + RNH₃⁺Cl⁻

Studies have shown the synthesis of various amides using this methodology. For example, N-allyl-2,2-dichloroamides have been prepared through the condensation of dichloroacyl chlorides with allyl amines. mdpi.com Another study reports the reaction of various acid chlorides with amines in the bio-based solvent Cyrene™. hud.ac.uk

Table 2: Examples of Amide Synthesis from Acyl Chlorides

| Acyl Chloride | Amine | Product | Base | Reference |

| 4-Fluorobenzoyl chloride | Pyrrolidine | N-(4-Fluorobenzoyl)pyrrolidine | Triethylamine | hud.ac.uk |

| 3,4-Dimethoxybenzoyl chloride | Aniline | N-(3,4-Dimethoxybenzoyl)aniline | Triethylamine | hud.ac.uk |

| 3,4,5-Trimethoxybenzoyl chloride | Morpholine | Trimetozine | NaOH | uomustansiriyah.edu.iq |

| Dichloroacyl chlorides | Allyl amines | N-Allyl-2,2-dichloroamides | - | mdpi.com |

This compound can be used to prepare both symmetrical and unsymmetrical carboxylic acid anhydrides. uomustansiriyah.edu.iq This is achieved through the reaction of the acyl chloride with a carboxylate salt. uomustansiriyah.edu.iqlibretexts.org The carboxylate anion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This reaction is a standard method for anhydride (B1165640) synthesis. libretexts.org

The general reaction is:

Cl₂CHCH₂COCl + RCOO⁻Na⁺ → Cl₂CHCH₂COOCOR + NaCl

This method is versatile, allowing for the synthesis of mixed anhydrides if the R group of the carboxylate is different from the 3,3-dichloropropanoyl group. uomustansiriyah.edu.iq

Mechanistic Pathways of Acylation by this compound

Electrophilic Aromatic Acylation Reactions (Friedel-Crafts Type)

This compound is a reactive acyl halide that can participate in electrophilic aromatic substitution reactions, most notably Friedel-Crafts acylation. This class of reactions is a fundamental method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. The reaction is typically promoted by a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which activates the acyl chloride for electrophilic attack by the aromatic compound.

The general mechanism for the Friedel-Crafts acylation begins with the formation of a complex between the Lewis acid catalyst and the chlorine atom of the acyl chloride. This interaction polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This acylium ion is the key electrophile that is then attacked by the electron-rich aromatic ring. Subsequent loss of a proton from the resulting arenium ion intermediate restores aromaticity and yields the final aryl ketone product.

In the case of this compound, the reaction with an aromatic compound (arene) in the presence of a Lewis acid like AlCl₃ leads to the formation of 3,3-dichloro-1-arylpropan-1-ones. A significant advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation reactions. This is in contrast to Friedel-Crafts alkylation, which often suffers from multiple additions to the aromatic ring.

The reaction conditions, such as the choice of solvent and catalyst, can influence the outcome. While AlCl₃ is commonly used, other Lewis acids like ferric chloride (FeCl₃) can also be employed. The reaction is generally effective for a wide range of aromatic substrates, although it tends to fail with strongly deactivated rings, such as those bearing nitro groups.

Table 1: Overview of Friedel-Crafts Acylation

| Feature | Description |

| Reactants | Aromatic Compound (Arene), this compound |

| Catalyst | Strong Lewis Acid (e.g., AlCl₃, FeCl₃) |

| Electrophile | 3,3-Dichloropropanoyl Acylium Ion |

| Product | 3,3-Dichloro-1-arylpropan-1-one |

| Key Advantage | Monoacylation occurs; the ketone product is deactivated, preventing polyacylation. |

| Limitation | Fails with strongly deactivated aromatic rings. |

This reaction provides a direct route to aryl ketones containing the 3,3-dichloropropyl moiety, which can serve as versatile intermediates for further synthetic transformations. The resulting ketones can, for example, be reduced to the corresponding alkanes, offering a strategic workaround to the carbocation rearrangements often observed in direct Friedel-Crafts alkylations.#### 3.3. Radical Processes and Cyclizations Involving the 3,3-Dichloropropanoyl Moiety

Derivatives of this compound are valuable precursors for radical reactions, particularly for constructing cyclic structures. These transformations often leverage the two chlorine atoms to initiate and terminate radical cyclization cascades, leading to the formation of functionalized heterocyclic compounds like lactams.

Copper-catalyzed Atom Transfer Radical Cyclization (ATRC) is a powerful method for forming cyclic compounds. This process is particularly effective for the cyclization of N-alkenyl dichloroamides, which can be synthesized from this compound and an appropriate alkenyl amine. The catalytic cycle is typically initiated by a copper(I) complex, often supported by a nitrogen-based ligand like tris(2-pyridylmethyl)amine (B178826) (TPMA).

The mechanism proceeds as follows:

Initiation: The Cu(I) complex abstracts a chlorine atom from the dichlorinated carbon of the amide substrate. This single electron transfer oxidizes the copper to Cu(II) and generates a carbon-centered radical.

Cyclization: The newly formed radical, which is electrophilic due to adjacent electron-withdrawing groups, rapidly adds to the intramolecular alkene moiety. This step forms a new carbon-carbon bond and creates a cyclic radical intermediate.

Termination: The cyclic radical is then quenched by the Cu(II) species (e.g., Cu(II)Cl₂) which transfers a chlorine atom back, regenerating the Cu(I) catalyst and yielding the final dichlorinated cyclized product, typically a γ-lactam.

This method offers high atom economy as the halogen atom is conserved throughout the process. Researchers have developed variations of this strategy, such as using "naked" CuCl without a ligand in solvents like DMF or acetonitrile, to efficiently synthesize γ-lactams from N-allyl polychloroamides. Furthermore, techniques like "Activators Regenerated by Electron Transfer" (ARGET) can be employed, which use a reducing agent to regenerate the active Cu(I) catalyst from the deactivated Cu(II) state, allowing for very low catalyst loadings.

A new practical route to Chaetomellic acid A has been developed based on the copper-catalyzed radical cyclization of (Z)-3-(2,2-dichloropropanoyl)-2-pentadecylidene-1,3-thiazinane.

Table 2: Key Aspects of Copper-Catalyzed ATRC of Dichloroamide Derivatives

| Feature | Description |

| Substrate | N-alkenyl dichloroamides (derived from this compound) |

| Catalyst System | Cu(I) salt (e.g., CuCl) and optional nitrogen ligand (e.g., TPMA) |

| Key Intermediates | Carbon-centered radical at the α-position to the carbonyl, cyclic radical |

| Product | Dichlorinated γ-lactams |

| Advantages | High atom economy, mild reaction conditions, good functional group tolerance |

A novel extension of ATRC is the Atom Exchange Radical Cyclization (AERC) process. This technique allows for the synthesis of dihalo-γ-lactams containing two different halogens. The AERC method integrates the standard ATRC mechanism with a halogen exchange process in the reaction solution.

In a typical AERC setup for a dichloroamide, the reaction is run with a copper catalyst in the presence of a different halide source (e.g., a bromide salt). The key to this process is the rapid halide exchange that occurs with the copper complexes in solution. The deactivating Cu(II) complex can exist in different forms (e.g., Cu(II)Cl₂, Cu(II)ClBr, Cu(II)Br₂), depending on the halide concentrations.

If the cyclic radical is terminated by a bromide atom from a Cu(II)Br-containing species instead of a chloride, the final product will be a bromochloro-γ-lactam. The process operates under mild conditions and utilizes small amounts of metallic copper, which can act as both a supplemental activator and a reducing agent to regenerate the active Cu(I) catalyst. This strategy enhances the synthetic versatility of radical cyclizations, enabling the introduction of different halogens into the final heterocyclic product.

The intramolecular cyclization of substrates derived from this compound is a robust strategy for synthesizing a variety of functionalized heterocycles, primarily γ-lactams. These lactams are important structural motifs in many biologically active compounds.

The key precursor for these cyclizations is an N-alkenyl-dichloroamide. The copper-catalyzed ATRC process is the most common method employed. The reaction efficiently converts N-allyl-2,2-dichloroamides into the corresponding 3,3-dichloro-4-(chloromethyl)pyrrolidin-2-ones (γ-lactams). The regioselectivity of the cyclization is typically high, favoring the 5-exo-trig pathway to form the five-membered lactam ring.

The versatility of this method is demonstrated by its application to a range of substrates. For instance, N-allyl trichloroacetamides can be cyclized to form trichlorinated γ-lactams using transition metal catalysts. The choice of catalyst and reaction conditions can be tuned to optimize yields and selectivity. For example, ruthenium complexes like RuCl₂(PPh₃)₃ have also been used to catalyze the cyclization of N-alkenyl-tethered trichloroacetamides to produce dichlorinated γ- and δ-lactams.

These radical cyclization reactions provide a powerful and direct route to complex heterocyclic structures from simple, readily available starting materials derived from this compound.

Decomposition and Elimination Reactions

Information regarding the specific thermal decomposition pathways and products of this compound is not extensively detailed in the provided search results. Acyl chlorides are known to be thermally labile to some extent, and can potentially undergo dehydrochlorination or other fragmentation reactions at elevated temperatures. However, without specific experimental studies, the exact products and mechanisms remain speculative. For related compounds, elimination of HCl is a common pathway. It is plausible that heating this compound could lead to the elimination of hydrogen chloride (HCl) to form 3-chloroacryloyl chloride or 2-chloroacryloyl chloride, although this has not been explicitly confirmed in the available literature.

Hydrolytic Dechlorination and Mineralization Studies

The complete degradation of this compound in an aqueous environment involves two principal stages: the initial hydrolysis of the acyl chloride group, followed by the dechlorination of the resulting 3,3-dichloropropanoic acid and its subsequent mineralization.

The hydrolysis of the acyl chloride is a rapid and exothermic process upon contact with water, yielding 3,3-dichloropropanoic acid and hydrochloric acid. This reaction proceeds via a nucleophilic addition-elimination mechanism, which is characteristic of acyl chlorides.

While specific studies on the complete mineralization of this compound are not extensively documented, research on the biodegradation of its hydrolysis product, 3,3-dichloropropionic acid, and other chlorinated aliphatic compounds provides insights into the potential pathways. Microbial degradation is a key process for the environmental breakdown of such compounds. researchgate.netgavinpublishers.com Studies on bacterial strains capable of degrading chlorinated acids have identified hydrolytic dehalogenases as crucial enzymes that cleave the carbon-chlorine bonds. jmicrobiol.or.kr For instance, research on 3-chloropropionic acid (3-CP) has shown that certain bacteria can utilize it as a sole carbon and energy source, initiating its degradation by enzymatic removal of the chloride ion. researchgate.net A strain of Pseudomonas sp. has been shown to degrade 3-chloropropionic acid, with the dehalogenase exhibiting activity towards halogenated acids with the halogen at the β-position. researchgate.net

The complete mineralization of the molecule would involve the stepwise removal of both chlorine atoms from the propyl chain, followed by the breakdown of the carbon skeleton into carbon dioxide and water under aerobic conditions. epa.gov The degradation of related compounds like 2,3-dichloropropionic acid has been studied, indicating that bacterial strains can be isolated that are capable of its degradation through hydrolytic dechlorination. jmicrobiol.or.kr However, the stability of the C-Cl bond often makes chlorinated pollutants difficult to degrade aerobically. nih.gov

The table below summarizes the expected and observed degradation products of this compound and its derivatives based on available literature.

| Starting Compound | Reaction Type | Key Intermediates/Products | Reference |

| This compound | Hydrolysis | 3,3-Dichloropropanoic acid, Hydrochloric acid | General Acyl Chloride Reactivity |

| 3,3-Dichloropropionic Acid | Hydrolytic Dechlorination | 3-Chloropropionic acid, Dichloroacetic acid | |

| 3-Chloropropionic Acid | Microbial Degradation | β-Hydroxypropionic acid | researchgate.net |

| 2,3-Dichloropropionic Acid | Microbial Degradation | 3-Chlorolactic acid |

Stereochemical Control and Regioselectivity in Reactions of this compound

The presence of a prochiral center at the C2 position and the two chlorine atoms at the C3 position of this compound introduce the potential for stereochemical and regiochemical control in its reactions. However, specific studies focusing on this particular isomer are limited. Insights can be drawn from research on closely related compounds and general principles of organic synthesis.

Stereochemical control is crucial in the synthesis of chiral molecules. In reactions involving this compound, the generation of a new stereocenter at the C2 position would necessitate control over the stereochemical outcome. While direct examples with this compound are scarce, studies on its isomer, 2,3-dichloropropanoyl chloride, have demonstrated the potential for diastereoselective reactions. For instance, in the synthesis of bridged polycyclic alkaloids, the tandem N-acylation of a tetrahydro-β-carboline derivative with 2,3-dichloropropanoyl chloride followed by an intramolecular Diels-Alder reaction proceeded with high diastereoselectivity, yielding predominantly the exo product. nycu.edu.tw This highlights how the stereochemistry of the acyl chloride can influence the outcome of complex transformations.

The formation of halogen-substituted ketenes through dehydrochlorination of acyl chlorides is another reaction pathway where stereoselectivity is a key consideration. These ketenes can then undergo stereoselective cycloaddition reactions. thieme-connect.de While not specifically documented for this compound, this pathway suggests a potential route for stereocontrolled synthesis.

Regioselectivity, or the control of the site of reaction, is also a significant factor. In reactions of this compound, nucleophilic attack can occur at the carbonyl carbon or potentially involve substitution of the chlorine atoms at the C3 position. The high reactivity of the acyl chloride group generally ensures that reactions with nucleophiles occur preferentially at the carbonyl carbon.

In radical reactions, the regioselectivity of bond formation is critical. For example, in Atom Transfer Radical Cyclization (ATRC) reactions of N-allyl-2,2-dichloroamides, which are prepared from the corresponding acyl chlorides, the regioselectivity of the cyclization is a key aspect of the process. mdpi.com While this example involves the 2,2-dichloro isomer, it illustrates the importance of directing the reaction to the desired position.

The following table summarizes examples of stereoselective and regioselective reactions involving dichloropropanoyl chloride isomers, providing a basis for predicting the potential behavior of the 3,3-dichloro isomer.

| Reactant | Reagent | Reaction Type | Key Outcome | Reference |

| Tetrahydro-β-carboline derivative | 2,3-Dichloropropanoyl chloride | Tandem N-acylation/Intramolecular Diels-Alder | High diastereoselectivity (exo product) | nycu.edu.tw |

| N-allyl-dichloroamides (from 2,2-dichloropropanoyl chloride ) | Copper catalyst | Atom Transfer Radical Cyclization (ATRC) | Regioselective formation of γ-lactams | mdpi.com |

Based on a comprehensive search, there is a significant lack of available scientific literature specifically detailing the applications of This compound in the areas outlined in your request. The specified applications, such as the synthesis of certain pharmaceuticals and heterocyclic systems, are well-documented for its isomers, primarily 2,2-dichloropropanoyl chloride and 3-chloropropionyl chloride .

For instance:

The synthesis of Beclamide is consistently reported using 3-chloropropionyl chloride.

The formation of dichlorolactams and the acylation of thiazinane derivatives have been described using 2,2-dichloropropanoyl chloride.

The compound this compound is not mentioned in the scientific literature in connection with the synthesis of complex molecular architectures, Beclamide, Bedaquiline, specific heterocyclic systems like pyrrolidines and thiazinanes, enzyme inhibitors, or in the synthesis of polymers and functional materials.

Therefore, it is not possible to generate a scientifically accurate article on "this compound" that adheres to the provided outline due to the absence of relevant research findings for this specific compound.

Applications in Advanced Organic Synthesis and Materials Science

Contributions to Agrochemical Development

Acyl chlorides are a class of organic compounds frequently used as intermediates in the synthesis of agrochemicals, including pesticides and herbicides. While the direct application and specific research findings for 3,3-dichloropropanoyl chloride in agrochemical development are not extensively documented in publicly available literature, its structural features suggest a potential role. The acyl chloride group can readily undergo acylation reactions with various nucleophiles to form esters and amides, which are common structural motifs in active agrochemical ingredients.

For context, a structurally related compound, 3-chloropropionyl chloride, is known to be a versatile building block in the production of herbicides and fungicides. researchgate.netnih.govshivapharmachem.com It is used to introduce the 3-chloropropionyl group into larger molecules to achieve the desired biological activity. researchgate.netnih.gov Hypothetically, this compound could serve a similar purpose, introducing a dichlorinated carbon chain, which could modulate the biological activity, selectivity, and environmental persistence of the resulting agrochemical. The presence of two chlorine atoms on the same carbon could influence the molecule's steric and electronic properties, potentially leading to novel modes of action or improved efficacy.

Table 1: Potential Agrochemical Classes Synthesized from Acyl Chlorides

| Agrochemical Class | General Structure (from Acyl Chloride) | Potential Contribution of Dichloro- group |

|---|---|---|

| Amide Fungicides | R-C(O)NR'R'' | Altered binding to target enzymes |

| Ester Herbicides | R-C(O)OR' | Modified uptake and translocation in plants |

This table is illustrative and shows the potential applications of acyl chlorides in general. Specific data for this compound is not available.

Methodological Advancements in Synthetic Chemistry

The reactivity of this compound makes it a candidate for use in modern synthetic strategies that aim for efficiency and complexity in a controlled manner.

Tandem Reactions and Multi-Component Strategies (e.g., Acylation/Diels-Alder)

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, are powerful tools for building complex molecular architectures efficiently. nih.gov An acylation/Diels-Alder sequence is a classic example, where an initial acylation event sets the stage for a subsequent intramolecular cycloaddition.

In such a sequence, this compound could, in principle, serve as the acylating agent. The reaction would involve the acylation of a diene-containing substrate, followed by an intramolecular Diels-Alder reaction to form a polycyclic system. nih.govbeilstein-journals.org These tandem reactions are highly valued for their ability to rapidly generate molecular complexity from simple starting materials. nih.gov

Multi-component reactions (MCRs) are another cornerstone of modern synthetic chemistry, where three or more reactants combine in a one-pot reaction to form a product that incorporates portions of all starting materials. mdpi.comnih.gov This approach is highly atom-economical and efficient. mdpi.com The reactive nature of an acyl chloride like this compound would make it a plausible component in the design of novel MCRs to create diverse and complex molecules.

Green Chemistry Principles Applied to Its Transformations

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.edusigmaaldrich.com The principles of green chemistry can be applied to the synthesis and subsequent reactions of this compound.

Key principles relevant to its transformations include:

Atom Economy : Designing synthetic methods to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com For reactions involving this compound, this would mean choosing transformations where the entire acyl group is incorporated into the desired product.

Catalysis : Using catalytic reagents in preference to stoichiometric ones. yale.edu This reduces waste, as catalysts can be used in small amounts and can be recycled.

Safer Solvents and Auxiliaries : Making the use of auxiliary substances like solvents unnecessary or innocuous. sigmaaldrich.com Research into solvent-free reaction conditions or the use of greener solvents for reactions with this compound would align with this principle.

Design for Energy Efficiency : Minimizing the energy requirements of chemical processes by conducting reactions at ambient temperature and pressure where possible. yale.edu

One practical application of green chemistry is the use of continuous flow chemistry. This technology can offer safer and more efficient ways to handle reactive chemicals like acyl chlorides. researchgate.netnih.gov Continuous flow systems can improve heat transfer, control reaction times precisely, and minimize the volume of hazardous material at any given moment, thereby enhancing safety and process efficiency. researchgate.net While specific studies on this compound in flow systems are not available, the methodologies developed for similar compounds demonstrate the potential for greener transformations. nih.gov

Table 2: Application of Green Chemistry Principles

| Green Chemistry Principle | Application to this compound Transformations |

|---|---|

| Prevention | Optimize reactions to minimize byproduct formation. |

| Atom Economy | Utilize in multi-component or cycloaddition reactions. mdpi.com |

| Catalysis | Employ catalysts for acylation instead of stoichiometric bases. yale.edu |

| Safer Solvents | Replace hazardous solvents with greener alternatives or use solvent-free conditions. sigmaaldrich.com |

Computational and Theoretical Investigations of 3,3 Dichloropropanoyl Chloride

Quantum Chemical Studies on Molecular Properties and Reactivity

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For 3,3-dichloropropanoyl chloride, these studies focus on the electronic characteristics of its acyl chloride group and its conformational preferences, which are key determinants of its reactivity.

Electronic Structure and Electrophilicity of the Acyl Chloride Moiety

The acyl chloride functional group is well-known for its high reactivity, which stems from the electrophilic nature of the carbonyl carbon. In this compound, the presence of two chlorine atoms on the adjacent carbon atom is expected to further enhance this electrophilicity through inductive effects.

Computational studies on related acyl chlorides have quantified this electrophilicity. One method involves the calculation of Methyl Cation Affinity (MCA) and Methyl Anion Affinity (MAA) using Density Functional Theory (DFT). rsc.org A higher MAA value for an electrophilic site indicates a stronger affinity for a nucleophile. For instance, in a related acyl chloride, the carbonyl carbon was identified as the most electrophilic site with a significantly high MAA. rsc.org This approach allows for the quantitative prediction of reactive sites within a molecule.

The electronic structure of acyl chlorides shows that the chlorine atom attached to the carbonyl group, despite having lone pairs, is a poor resonance donor due to its high electronegativity and the poor overlap between its p-orbitals and the carbon's p-orbitals. This lack of significant resonance stabilization, combined with the strong inductive electron withdrawal by the chlorine atoms, renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Analysis of Conformational Isomerism and Stability through Delocalization Effects

The presence of multiple rotatable single bonds in this compound leads to the possibility of several conformational isomers. The relative stability of these conformers is determined by a combination of steric hindrance, electrostatic interactions, and stereoelectronic effects like hyperconjugation.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for mapping out the intricate details of reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers.

Ab Initio and DFT Calculations of Transition States and Activation Energies

Understanding the energy landscape of a chemical reaction is fundamental to predicting its feasibility and rate. Ab initio and DFT calculations are widely used to locate transition states and compute their corresponding activation energies.

While specific transition state calculations for reactions of this compound are not extensively documented, studies on similar reactions provide a framework for such investigations. For example, DFT calculations have been employed to study the mechanism of Friedel-Crafts acylation reactions involving acyl chlorides. researchgate.net These studies identify the rate-determining step and calculate the activation energies for the formation of intermediates like the acylium ion and the Wheland intermediate. researchgate.net

Table 1: Calculated Activation Energies for Related Reactions

| Reactants | Reaction Type | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Benzene + Benzoyl Chloride + AlCl₃ | Friedel-Crafts Acylation | DFT (oB97X-D/6-311+G(d,p)) | Rate-determining step is acylium ion formation | researchgate.net |

| 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline | Dehydrochlorination | DFT (B3LYP/6-31G(d)) | 35.6 | researchgate.net |

| Acetylene + RuCl₃ | VCM formation | DFT | 189.1 | mdpi.com |

| Acetylene + AuCl₃ | VCM formation | DFT | 141.4 | mdpi.com |

| Acetylene + BaCl₂ | VCM formation | DFT | 167.3 | mdpi.com |

This table presents data from studies on related compounds to illustrate the application of computational methods in determining activation energies.

Simulation of Reaction Pathways and Product Distributions

Computational simulations can trace the entire trajectory of a reaction, from reactants to products, providing a dynamic view of the chemical transformation. This allows for the prediction of reaction pathways and the distribution of products under various conditions.

A notable reaction involving a derivative of this compound is the copper-catalyzed radical cyclization of (Z)-3-(2,2-dichloropropanoyl)-2-pentadecylidene-1,3-thiazinane. nih.govresearchgate.netresearchgate.net In this reaction, the starting material, prepared from 2,2-dichloropropanoyl chloride, undergoes a radical cyclization to form a disulfide and a thioacetal. nih.gov The simulation of such a radical process would involve identifying the key radical intermediates and the transition states connecting them.

Furthermore, the hydrolysis of this compound is a fundamental reaction that can be simulated computationally. A computer simulation of the hydrolysis of related hydrophobic esters has been shown to support a kinetic model where the encounter complex is inert. rug.nl Such simulations can provide detailed insights into the role of the solvent and the orientation of the reacting molecules. The thermal decomposition of related compounds has also been studied, revealing complex reaction pathways and product distributions. researchgate.netmdpi.com

Kinetic and Thermodynamic Modeling of Chemical Processes

Kinetic and thermodynamic modeling combines computational data with experimental results to develop predictive models for chemical processes. These models are invaluable for process optimization and safety assessment.

Studies on the hydrolysis of esters related to this compound have employed both thermodynamic and kinetic models to analyze the reaction rates. rug.nl The kinetic model suggests the formation of a hydrophobically stabilized encounter complex that inhibits hydrolysis. rug.nl The thermodynamic model interprets the rate changes in terms of the activity coefficients of the initial and transition states. rug.nl

The thermal decomposition of chlorinated compounds has also been a subject of kinetic and thermodynamic modeling. For instance, the thermal decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline has been studied both experimentally and theoretically, with DFT calculations providing the thermodynamic parameters for the reaction. researchgate.netmdpi.comnih.gov The Gibbs free energy change for the dehydrochlorination process was calculated to be -13.6 kcal/mol, indicating a thermodynamically favorable and irreversible reaction. researchgate.net

Table 2: Thermodynamic Data for a Related Decomposition Reaction

| Reaction | Computational Method | ΔG (kcal/mol) | Reference |

| Dehydrochlorination of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline | DFT (B3LYP/6-31G(d)) | -13.6 | researchgate.net |

This table shows calculated thermodynamic data for a related reaction to demonstrate the application of computational modeling.

These examples highlight how computational chemistry can provide essential kinetic and thermodynamic data for modeling the behavior of reactive compounds like this compound, even when direct experimental measurements are challenging.

Advanced Analytical Techniques in 3,3 Dichloropropanoyl Chloride Research

High-Resolution Spectroscopic Characterization

Spectroscopy is the cornerstone for elucidating the molecular identity of 3,3-dichloropropanoyl chloride. Techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, ¹H NMR and ¹³C NMR spectra would provide unambiguous evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show two distinct signals corresponding to the two non-equivalent sets of protons in the molecule.

The proton on the carbon bearing two chlorine atoms (the C3 methine proton, -CHCl₂) is expected to appear as a triplet at a downfield chemical shift, likely in the range of 6.0-6.5 ppm. Its downfield position is due to the strong deshielding effect of the two adjacent electronegative chlorine atoms. It will be split into a triplet by the two adjacent methylene (B1212753) protons.

The two protons on the carbon adjacent to the carbonyl group (the C2 methylene protons, -CH₂COCl) are predicted to appear as a doublet, likely in the range of 3.5-4.0 ppm. This signal is shifted downfield by the electron-withdrawing carbonyl group. It will be split into a doublet by the single adjacent methine proton.

The integration of these signals would confirm a 1:2 ratio of protons, consistent with the molecular structure.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, one for each carbon atom in the molecule.

The carbonyl carbon (-C OCl) would be the most downfield signal, typically appearing in the range of 168-175 ppm.

The dichlorinated carbon (-C HCl₂) would appear significantly downfield for an sp³ carbon, estimated to be in the 65-75 ppm range, due to the direct attachment of two chlorine atoms.

The methylene carbon (-C H₂COCl) would be found further upfield, likely in the 45-55 ppm range.

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|---|

| ¹H | -CHCl₂ | 6.0 - 6.5 | Triplet (t) | 1H |

| ¹H | -CH₂COCl | 3.5 - 4.0 | Doublet (d) | 2H |

| ¹³C | -COCl | 168 - 175 | Singlet | - |

| ¹³C | -CHCl₂ | 65 - 75 | Singlet | - |

| ¹³C | -CH₂COCl | 45 - 55 | Singlet | - |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be dominated by two key absorptions:

A very strong and sharp absorption band in the region of 1780-1815 cm⁻¹. This is highly characteristic of the C=O (carbonyl) stretching vibration in an acyl chloride, which occurs at a higher frequency than in ketones or aldehydes.

One or more strong absorption bands in the 600-800 cm⁻¹ region, corresponding to the C-Cl stretching vibrations.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In the mass spectrum of this compound (molecular weight: 161.41 g/mol ), one would expect to see a molecular ion peak (M⁺). Due to the presence of three chlorine atoms, this peak would appear as a characteristic cluster of isotopic peaks (M, M+2, M+4, M+6) because of the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. Key fragmentation pathways would likely include the loss of a chlorine radical (•Cl) to give a fragment at m/z ≈ 125, and the loss of the acyl chloride group (•COCl) to give a fragment at m/z ≈ 97.

| Technique | Feature | Predicted Value / Observation |

|---|---|---|

| IR | C=O Stretch | 1780 - 1815 cm⁻¹ (Strong, Sharp) |

| IR | C-Cl Stretch | 600 - 800 cm⁻¹ (Strong) |

| MS | Molecular Ion (M⁺) | m/z ≈ 160 (with characteristic Cl₃ isotope pattern) |

| MS | Major Fragment | [M-Cl]⁺ at m/z ≈ 125 |

| MS | Major Fragment | [M-COCl]⁺ at m/z ≈ 97 |

Chromatographic Analysis for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, byproducts, or impurities, thereby enabling purity assessment and the monitoring of reaction progress.

Due to the high reactivity and volatility of acyl chlorides, Gas Chromatography (GC) is the most suitable technique. scispace.comnih.gov Direct injection can be problematic as the compound's reactivity can lead to degradation on the column. Therefore, a common analytical strategy involves derivatization. acs.orggoogle.com The acyl chloride is reacted with an alcohol, such as methanol (B129727) or 2-butanol, to form a more stable ester derivative (e.g., methyl 3,3-dichloropropanoate). acs.orggoogle.com This stable derivative can then be readily analyzed using a standard GC instrument, often equipped with a Flame Ionization Detector (FID). The percentage purity of the original acyl chloride sample can be calculated from the resulting chromatogram using an area normalization method or an internal standard. google.com This derivatization-GC method allows for accurate and reproducible quantification, separating the target compound from impurities like the corresponding carboxylic acid. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique that provides the precise three-dimensional arrangement of atoms within a solid crystalline lattice. wikipedia.org This method has been used to determine the structure of various complex organic molecules, including derivatives prepared using dichloropropanoyl chloride.

However, X-ray crystallography is only applicable to substances that can be grown into well-ordered single crystals. iucr.org this compound is a reactive liquid at room temperature. Obtaining a single crystal of such a reactive liquid is exceptionally challenging, often requiring cryogenic techniques to solidify the sample in a crystalline form, which is not always possible. To date, there is no published X-ray crystal structure for this compound itself. Structural determination for this compound and its close relatives is therefore confined to the spectroscopic and spectrometric methods discussed previously, which analyze the compound in the liquid or gas phase.

Conclusion and Future Research Directions

Synopsis of Key Research Contributions on 3,3-Dichloropropanoyl Chloride

Research on this compound has primarily centered on its utility as a reactive intermediate in organic synthesis. Key contributions have highlighted its role in the preparation of various chemical structures. For instance, it has been employed in the acylation of 2-anilino-2-phenylacetonitrile, a reaction that proceeds at low temperatures in the presence of triethylamine (B128534) to yield N-(1-cyano-2-phenyl-2-anilinoethyl)-3,3-dichloropropanamide. researchgate.net This showcases its capability as an acylating agent.

Furthermore, the compound has been instrumental in the synthesis of complex heterocyclic systems. A notable example is the diastereoselective synthesis of bridged polycyclic alkaloids. nycu.edu.tw In this multi-step process, this compound is used to acylate a tetrahydro-β-carboline derivative, which then undergoes an intramolecular Diels-Alder reaction to form a hexacyclic indole (B1671886) alkaloid. nycu.edu.tw This demonstrates the compound's utility in constructing intricate molecular architectures.

Identification of Unexplored Research Avenues and Emerging Concepts

While the reactivity of this compound is established, several research avenues remain underexplored. The investigation of its reactions with a broader range of nucleophiles could unveil novel transformations and lead to the synthesis of new classes of compounds. The stereochemical outcomes of its reactions, particularly in asymmetric synthesis, warrant more in-depth study.

Emerging concepts in catalysis could be applied to the reactions of this compound. For example, the use of organocatalysis or transition-metal catalysis could offer new pathways for its activation and functionalization, potentially leading to more efficient and selective synthetic methods. The development of catalytic, enantioselective reactions involving this acyl chloride is a particularly promising area for future research.

Outlook on Methodological Innovations in its Synthesis and Reactivity

Innovations in the synthesis of this compound itself are an important area for future work. Current methods often rely on the chlorination of propanoyl chloride or related precursors. mdpi.com The development of more sustainable and atom-economical synthetic routes, perhaps utilizing alternative chlorinating agents or catalytic approaches, would be a significant advancement.

In terms of its reactivity, the exploration of its use in flow chemistry presents an exciting opportunity. Continuous-flow reactors could offer enhanced control over reaction parameters, such as temperature and reaction time, potentially leading to improved yields and selectivities in its reactions. Furthermore, the investigation of its reactivity under non-traditional conditions, such as mechanochemistry or photochemistry, could unlock new chemical transformations.

Broader Implications for Fundamental and Applied Chemical Sciences

The study of this compound and its reactions has broader implications for both fundamental and applied chemical sciences. From a fundamental perspective, it provides a platform for understanding the interplay of electronic and steric effects in acylation reactions and subsequent intramolecular transformations. nycu.edu.tw The insights gained from these studies can inform the design of new synthetic strategies for a wide range of target molecules.

In the applied sciences, the derivatives synthesized from this compound have potential applications in various fields. For example, the resulting amides and heterocyclic compounds could serve as scaffolds for the development of new pharmaceuticals or agrochemicals. cymitquimica.comguidechem.com The continued exploration of this versatile building block is therefore likely to contribute to advancements in medicinal chemistry and materials science.

Q & A

Q. What are the standard synthetic routes for preparing 3,3-dichloropropanoyl chloride in laboratory settings?

- Methodological Answer : this compound can be synthesized via chlorination of propanoyl chloride using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under anhydrous conditions . For example, 2,2-dichloropropanoyl chloride is prepared by reacting propanoyl chloride with chlorine gas in the presence of a radical initiator. This method can be adapted by adjusting stoichiometry to target the 3,3-dichloro isomer. Reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC), and purification is achieved through fractional distillation under reduced pressure .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key analytical techniques include:

- Infrared (IR) Spectroscopy : Confirms the presence of carbonyl (C=O, ~1800 cm⁻¹) and C-Cl (700–800 cm⁻¹) stretches .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Determines purity and identifies byproducts via retention time and fragmentation patterns .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals proton environments (e.g., CH₂Cl groups at δ ~4.0–4.5 ppm), while ¹³C NMR confirms carbonyl (δ ~170–180 ppm) and chlorine-substituted carbons .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and face shields. Work in a fume hood to avoid inhalation .

- Storage : Store in airtight, glass containers under inert gas (e.g., N₂) at 2–8°C to prevent hydrolysis .

- Emergency Response : For skin contact, rinse immediately with water for 15+ minutes. Neutralize spills with sodium bicarbonate and dispose of waste as hazardous halogenated organics .

Advanced Research Questions

Q. How does this compound participate in radical cyclization reactions?

- Methodological Answer : In atom transfer radical cyclization (ATRC), this compound acts as a radical initiator. For example, it reacts with allyl amines to form functionalized lactams or heterocycles. The reaction involves:

- Initiation : Thermal or photolytic cleavage of C-Cl bonds to generate chlorine radicals.

- Propagation : Radical intermediates abstract hydrogen or add to unsaturated bonds.

- Termination : Radical recombination or disproportionation .

Optimization requires controlling temperature (60–80°C) and stoichiometry of the radical mediator (e.g., CuCl) to minimize side reactions .

Q. What strategies can resolve contradictions in reported reactivity data for this compound?

- Methodological Answer : Discrepancies in reactivity (e.g., hydrolysis rates or nucleophilic substitution outcomes) may arise from trace moisture or solvent polarity. To address this:

- Control Moisture : Use rigorously dried solvents (e.g., molecular sieves) and Schlenk-line techniques .

- Solvent Screening : Test reactions in aprotic solvents (e.g., THF, DCM) vs. polar aprotic solvents (e.g., DMF) to isolate solvent effects .

- Computational Modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity, validated by experimental kinetic studies .

Q. How can impurities in this compound impact downstream applications?

- Methodological Answer : Common impurities (e.g., residual propanoyl chloride or over-chlorinated byproducts) alter reaction kinetics or product distribution. Mitigation involves:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.